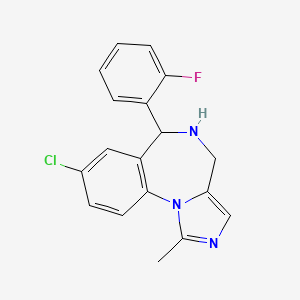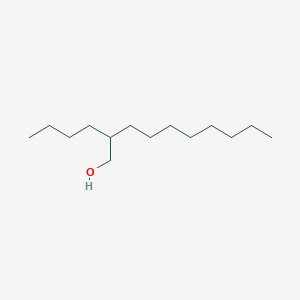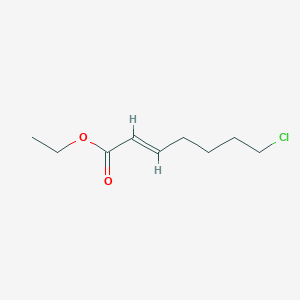
Ester éthylique de l'acide 7-chloro-trans-2-hepènoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chlorohept-2-enoate is a chemical compound that belongs to the family of esters. It has a molecular formula of C9H15ClO2 and a molecular weight of 190.67 g/mol . It is a colorless liquid that has a pungent odor.
Synthesis Analysis
The synthesis of Ethyl 7-chlorohept-2-enoate involves the use of potassium phosphate and 1,3-(4-Ph-OMe)2-5-Ph-1,3,4-triazinium perchlorate in 1,2-dimethoxyethane at 80℃ for 8 hours . The yield of this reaction is approximately 90% .Molecular Structure Analysis
The molecular structure of Ethyl 7-chlorohept-2-enoate is characterized by an α,β-unsaturated carboxylic ester of general formula R1R2C=CR3‒C(=O)OR4 (R4 ≠ H) in which the ester C=O function is conjugated to a C=C double bond at the α,β position .Physical and Chemical Properties Analysis
Ethyl 7-chlorohept-2-enoate is a colorless liquid with a pungent odor. The boiling point and other physical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
C9H15ClO2 C_9H_{15}ClO_2 C9H15ClO2
et a une masse moléculaire de 190,67 .Enseignement de la chimie
Enfin, ce composé est utilisé dans l'enseignement de la chimie comme outil pédagogique pour démontrer diverses réactions chimiques et techniques de synthèse aux étudiants, favorisant une compréhension pratique de la chimie organique.
Chacune de ces applications exploite les propriétés chimiques uniques de l'ester éthylique de l'acide 7-chloro-trans-2-hepènoïque, mettant en évidence sa polyvalence et son importance dans la recherche scientifique. La capacité du composé à participer à diverses réactions chimiques en fait un atout précieux dans de nombreux domaines d'études .
Safety and Hazards
Ethyl 7-chlorohept-2-enoate is classified as having acute toxicity (oral, category 4) and can cause skin corrosion/irritation (category 2) . It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire . It should be stored in a cool place and the container should be kept tightly closed .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 7-chlorohept-2-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "1,6-dibromohexane", "Sodium ethoxide", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium sulfate", "Ethanol", "Chlorine gas" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form sodium ethyl acetoacetate.", "Step 2: Sodium ethyl acetoacetate is reacted with 1,6-dibromohexane in the presence of sulfuric acid to form ethyl 5-bromohex-2-enoate.", "Step 3: Ethyl 5-bromohex-2-enoate is reacted with sodium hydroxide to form ethyl 5-hexenoate.", "Step 4: Ethyl 5-hexenoate is reacted with chlorine gas in the presence of sodium bicarbonate to form ethyl 7-chlorohept-2-enoate.", "Step 5: The crude product is purified by washing with water, drying with magnesium sulfate, and distilling off the solvent (ethanol)." ] } | |
Numéro CAS |
72448-93-2 |
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
ethyl 7-chlorohept-2-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3 |
Clé InChI |
QRJDSTPXJIADET-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CCCCCCl |
SMILES canonique |
CCOC(=O)C=CCCCCCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



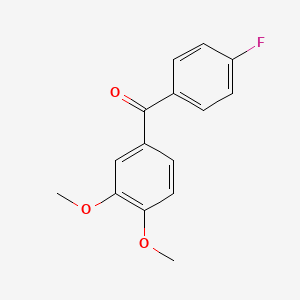

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)

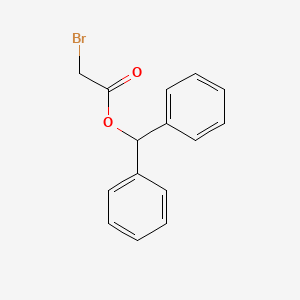
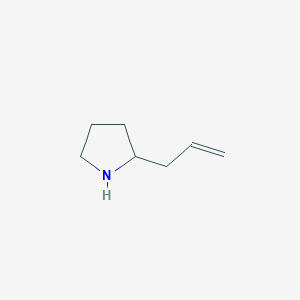


![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
